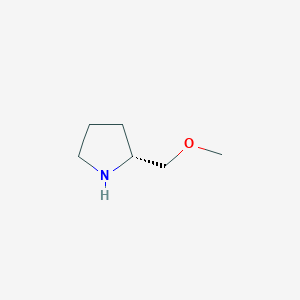

(R)-2-(Methoxymethyl)pyrrolidine

Descripción

Significance as a Chiral Building Block in Advanced Organic Synthesis

(R)-2-(Methoxymethyl)pyrrolidine is widely recognized as a versatile chiral building block, or "synthon," in the synthesis of sophisticated organic molecules. chemimpex.comchemimpex.com Its importance lies in its chiral nature, which allows it to be used in the development of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. chemimpex.comchemimpex.com The pyrrolidine (B122466) ring is a common structural motif found in a vast array of biologically active natural products and synthetic drugs. mdpi.comnih.gov The presence of both a secondary amine and a methoxymethyl group provides multiple points for chemical modification, enabling its incorporation into larger, more complex molecular architectures. chemimpex.comchemimpex.com

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Its structure is leveraged to create compounds with specific functionalities that are essential in medicinal chemistry. chemimpex.comchemimpex.com The ability to use a pre-existing stereocenter from this compound streamlines synthetic pathways, often leading to higher yields and purity in the final products. chemimpex.com

Foundational Role in Asymmetric Synthesis Methodologies

The primary value of this compound is its application in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral product. It plays a significant role in chiral catalysis, a field that has revolutionized the production of single-enantiomer drugs. chemimpex.comchemimpex.com The pyrrolidine scaffold is a privileged structure in organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions enantioselectively, avoiding the need for metals. mdpi.comresearchgate.net

Derivatives of this compound are used as chiral auxiliaries, ligands for metal catalysts, and as organocatalysts themselves. sigmaaldrich.com As an auxiliary, the chiral pyrrolidine moiety can be temporarily attached to a substrate to direct a reaction to occur on one face of the molecule, after which it is cleaved. When used as a ligand, it coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. In organocatalysis, the pyrrolidine nitrogen can form enamine or iminium ion intermediates with carbonyl compounds, mimicking the function of natural enzymes. researchgate.net This activation mechanism, combined with the steric shielding provided by the methoxymethyl group, effectively controls the stereoselectivity of transformations like aldol (B89426) and Michael reactions. mdpi.comresearchgate.net

Historical Context and Evolution of Pyrrolidine-Derived Chiral Catalysts

The use of pyrrolidine derivatives in asymmetric catalysis has a rich history, originating with the discovery of proline-catalyzed reactions. In 1971, the Hajos–Parrish–Eder–Sauer–Wiechert reaction demonstrated that the natural amino acid L-proline could catalyze an intramolecular aldol reaction with high enantioselectivity. mdpi.com This pioneering work lay dormant for decades until the turn of the 21st century when researchers like Benjamin List and David MacMillan revitalized the field, showing that proline and other small organic molecules could catalyze a wide range of intermolecular reactions. mdpi.com

This renaissance in organocatalysis spurred extensive research into modifying the basic pyrrolidine scaffold to optimize catalytic efficiency and selectivity. mdpi.com Chemists began to synthesize a wide variety of derivatives, including those with bulky substituents at the C-2 position, such as the methoxymethyl group in this compound. researchgate.net These modifications were designed to enhance stereocontrol by creating a more defined and sterically hindered chiral pocket around the catalytic site. mdpi.com The development has progressed from simple proline amides and thioamides to more complex, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and enamine formation. mdpi.comnih.gov This evolution has led to the creation of highly efficient and selective catalysts for an ever-expanding array of chemical transformations. mdpi.com

Overview of Research Trajectories and Academic Impact

The academic impact of this compound and related chiral pyrrolidines is substantial, as they are central to ongoing research in synthetic methodology and drug discovery. nih.gov Current research trajectories focus on several key areas. One major effort is the design of novel, structurally innovative organocatalysts derived from the pyrrolidine scaffold to tackle more complex or less reactive substrates. mdpi.comresearchgate.net This includes the development of hybrid catalysts, where the pyrrolidine unit is incorporated into larger structures like polymers or mesoporous silica (B1680970) frameworks, combining the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (easy recovery and reuse). csic.esrsc.org

Furthermore, the pyrrolidine scaffold is being employed in cutting-edge areas such as photoredox catalysis, where visible light is used to drive chemical reactions. researchgate.net There is also significant interest in biocatalysis, where enzymes are engineered through directed evolution to perform novel C-H amination reactions to construct chiral pyrrolidines, offering a green and highly selective alternative to traditional chemical methods. acs.org The continued exploration of pyrrolidine-based building blocks and catalysts in asymmetric synthesis demonstrates their enduring importance and potential for future discoveries in chemistry and medicine. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84025-81-0 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 2 Methoxymethyl Pyrrolidine and Its Stereoisomers

Established Synthetic Pathways to Enantiopure (R)-2-(Methoxymethyl)pyrrolidine

The most common and established routes to enantiopure this compound often commence from readily available chiral starting materials, a strategy known as the chiral pool approach. This methodology leverages the inherent stereochemistry of natural products to construct the target molecule.

One of the primary precursors for the synthesis of this compound is (R)-prolinol. The synthesis typically involves the reduction of the carboxylic acid functionality of (R)-proline, followed by the methylation of the resulting primary alcohol. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄) mdpi.com. The subsequent O-methylation can be achieved using a variety of methylating agents, such as methyl iodide in the presence of a base like sodium hydride.

Another well-established pathway utilizes (S)-glutamic acid as the starting material. This multi-step synthesis involves the transformation of the glutamic acid backbone into the pyrrolidine (B122466) ring system with the desired stereochemistry at the C2 position. One reported synthesis involves the preparation of (S)-N-Benzyl-5-methoxymethyl-2-pyrrolidinone from (S)-glutamic acid derivatives tandfonline.com.

These established pathways, while reliable, often involve multiple steps and the use of stoichiometric, and sometimes hazardous, reagents. The table below summarizes a typical reaction sequence starting from (R)-proline.

| Step | Reactant | Reagents | Product |

| 1 | (R)-Proline | LiAlH₄ | (R)-Prolinol |

| 2 | (R)-Prolinol | NaH, CH₃I | This compound |

Development of Enantioselective Synthetic Approaches

To overcome the limitations of chiral pool synthesis and to provide access to both enantiomers of 2-(methoxymethyl)pyrrolidine (B6282716), significant research has been directed towards the development of enantioselective synthetic methods. These approaches typically involve the creation of the chiral center during the synthesis using chiral catalysts or auxiliaries.

One prominent strategy is the asymmetric reduction of a suitable prochiral precursor. For instance, the enantioselective reduction of a cyclic imine can establish the stereocenter at the C2 position. The use of chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral ligands, can afford high enantioselectivity.

Another powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. mappingignorance.org This method allows for the construction of the pyrrolidine ring with concomitant control of multiple stereocenters. The choice of metal catalyst and chiral ligand is crucial for achieving high diastereo- and enantioselectivity. mappingignorance.org

Furthermore, asymmetric alkylation of N-acylpyrrolidines has been explored. By employing a chiral auxiliary on the nitrogen atom, the stereochemical outcome of the alkylation at the C2 position can be effectively controlled. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. The use of chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its derivatives has been instrumental in this area tandfonline.com.

Enzymatic Synthesis and Biocatalytic Routes for Pyrrolidine Derivatives

In the quest for more sustainable and efficient synthetic methods, biocatalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines. acs.orgnih.gov Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

Transaminases (TAs) have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.gov These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, establishing a chiral amine. By starting with a suitable ω-haloketone, the initially formed amino ketone can undergo spontaneous intramolecular cyclization to afford the corresponding chiral pyrrolidine. This method has been shown to provide access to both enantiomers of various 2-substituted pyrrolidines with high enantiomeric excess (>99.5%) and in good yields (up to 90%) acs.orgnih.gov.

More recently, directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing intramolecular C(sp³)–H amination. acs.orgescholarship.orgnih.gov This novel biocatalytic approach allows for the direct conversion of an aliphatic azide into a chiral pyrrolidine through nitrene insertion into a C-H bond. For example, the engineered cytochrome P411 variant, P411-PYS-5149, has been shown to construct pyrrolidine derivatives with good enantioselectivity and catalytic efficiency acs.orgescholarship.orgnih.gov.

The table below highlights some key enzymes and their applications in the synthesis of chiral pyrrolidine derivatives.

| Enzyme Class | Substrate Type | Key Transformation | Advantages |

| Transaminases (TAs) | ω-Haloketones | Asymmetric amination and intramolecular cyclization | High enantioselectivity, access to both enantiomers, mild conditions acs.orgnih.gov |

| Cytochrome P411 Variants | Aliphatic Azides | Intramolecular C-H amination | Novel bond formation, high stereoselectivity through directed evolution acs.orgescholarship.orgnih.gov |

Optimization of Synthetic Efficiency and Scalability

The practical application of any synthetic methodology hinges on its efficiency and scalability. For the synthesis of this compound, efforts have been made to optimize existing routes and develop new, more streamlined processes.

In traditional multi-step syntheses, optimization often focuses on improving the yield of individual steps, minimizing the use of protecting groups, and selecting more cost-effective and safer reagents. For instance, replacing hazardous reagents like lithium aluminum hydride with safer reducing agents is a common goal.

For catalytic processes, optimization involves screening different catalysts, ligands, and reaction conditions (temperature, pressure, solvent) to maximize both yield and enantioselectivity. The development of catalysts with high turnover numbers (TON) and turnover frequencies (TOF) is crucial for large-scale production.

Biocatalytic routes offer inherent advantages in terms of scalability, as they are often performed in aqueous media at ambient temperature and pressure. The optimization of enzymatic reactions typically involves adjusting parameters such as pH, temperature, substrate concentration, and enzyme loading. Furthermore, enzyme immobilization can facilitate catalyst recovery and reuse, further enhancing the economic viability of the process on an industrial scale. A biocatalytic approach was successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an 84% isolated yield with >99.5% ee acs.orgnih.gov.

Methodological Advancements in Stereochemical Control

The precise control of stereochemistry is paramount in the synthesis of enantiopure compounds like this compound. Recent methodological advancements have provided chemists with more powerful tools to achieve this goal.

Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of pyrrolidines. Chiral proline and its derivatives, including those structurally related to this compound, have been used as catalysts in a variety of enantioselective transformations, such as Michael additions and aldol (B89426) reactions, to construct the pyrrolidine ring with high stereocontrol unibo.it.

The development of novel chiral ligands for transition metal catalysis continues to push the boundaries of enantioselectivity. Ligands with unique electronic and steric properties can fine-tune the chiral environment around the metal center, leading to improved stereochemical outcomes in reactions such as asymmetric hydrogenation and C-H activation.

Furthermore, computational methods are increasingly being used to understand the mechanisms of stereoselective reactions and to design more effective chiral catalysts and auxiliaries. By modeling the transition states of stereodetermining steps, researchers can predict which catalyst or substrate modifications will lead to higher enantioselectivity, thereby accelerating the development of new synthetic methods.

Catalytic Applications of R 2 Methoxymethyl Pyrrolidine in Asymmetric Organocatalysis

Fundamental Principles of Pyrrolidine-Based Organocatalysis

The catalytic prowess of pyrrolidine (B122466) derivatives in asymmetric organocatalysis stems from their ability to activate carbonyl compounds through two primary mechanisms: enamine and iminium ion catalysis. nih.gov The secondary amine of the pyrrolidine ring reversibly reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product. This mode of activation is central to reactions like asymmetric aldol (B89426) and Michael additions.

Alternatively, in reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst can form a transient iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, enhancing its electrophilicity and facilitating reactions like the Diels-Alder cycloaddition. mdpi.com

The substituent at the C2 position of the pyrrolidine ring plays a crucial role in dictating the stereochemical outcome of the reaction. This chiral appendage creates a specific steric environment around the reactive intermediate (enamine or iminium ion), effectively shielding one face of the molecule and directing the approach of the reacting partner to the other, less hindered face. In the case of (R)-2-(Methoxymethyl)pyrrolidine, the methoxymethyl group provides the necessary steric bulk to induce high levels of enantioselectivity. While direct computational studies on the conformational preferences of enamines derived from 2-(methoxymethyl)pyrrolidine (B6282716) are not extensively documented in the reviewed literature, it is understood that the interplay between the ring pucker and the orientation of the C2-substituent is critical for effective stereocontrol. ethz.ch

This compound Catalysis in Direct Asymmetric Aldol Reactions

The direct asymmetric aldol reaction, the coupling of an enolizable carbonyl compound with an aldehyde, is a powerful carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts have been instrumental in the development of this transformation. While specific data for this compound in this reaction is not extensively reported in the primary literature, the closely related (S)-enantiomer, (S)-2-(Methoxymethyl)pyrrolidine, has been noted for its use as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde. nih.gov The principles of catalysis and stereochemical control are directly translatable to the (R)-enantiomer, which would be expected to yield the opposite enantiomer of the aldol product.

Substrate Scope and Reaction Specificity

Based on the broader understanding of pyrrolidine-catalyzed aldol reactions, it is anticipated that this compound would effectively catalyze the reaction between a variety of ketones (e.g., acetone, cyclohexanone) and aromatic or aliphatic aldehydes. The reaction generally proceeds under mild conditions, often at room temperature and with low catalyst loadings. The specificity of the reaction lies in the direct use of unmodified carbonyl compounds, avoiding the need for pre-formed enolates.

Enantioselectivity and Diastereoselectivity Control

The enantioselectivity in these reactions is governed by the chiral environment created by the this compound catalyst. The bulky methoxymethyl group at the C2 position effectively blocks one face of the enamine intermediate, leading to a preferential attack of the aldehyde from the less hindered face. This results in the formation of one enantiomer of the aldol product in excess. The diastereoselectivity (syn vs. anti) is also influenced by the catalyst structure and the transition state geometry, which is a complex interplay of steric and electronic factors.

While a specific data table for this compound is not available from the reviewed literature, the following table illustrates typical results obtained with related pyrrolidine-based catalysts in the asymmetric aldol reaction, showcasing the high levels of stereocontrol that can be achieved.

Representative Data for Asymmetric Aldol Reactions with Pyrrolidine-Based Catalysts

| Aldehyde | Ketone | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline | 99:1 | 96 |

| Benzaldehyde | Acetone | (S)-2-(Trifluoromethyl)pyrrolidine | - | 85 |

This table is for illustrative purposes and does not represent data for this compound.

Applications in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Asymmetric organocatalytic versions of this reaction often employ chiral pyrrolidine derivatives to activate α,β-unsaturated aldehydes via iminium ion formation. nih.gov This activation lowers the energy of the LUMO of the dienophile, accelerating the reaction and allowing for high levels of stereocontrol.

Although specific examples of this compound being used as a catalyst for the Diels-Alder reaction are not prominent in the surveyed literature, the fundamental principles of iminium ion catalysis with chiral pyrrolidines are well-established. The (R)-methoxymethyl substituent would be expected to effectively control the facial selectivity of the diene's approach to the iminium ion intermediate, leading to enantioenriched cycloadducts.

Other Enantioselective Organocatalytic Transformations

The utility of this compound extends beyond aldol and Diels-Alder reactions to other important enantioselective transformations.

Michael Additions

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organocatalysis. Chiral pyrrolidines, including this compound, can catalyze these reactions through enamine activation of a donor ketone or aldehyde. The resulting enamine then adds to the Michael acceptor.

Literature suggests the use of (S)-2-(Methoxymethyl)pyrrolidine as a chiral auxiliary for asymmetric Michael additions to enones. nih.gov As with the aldol reaction, the catalytic principles are applicable to the (R)-enantiomer. The catalyst would form a chiral enamine with a donor carbonyl compound, and the stereochemical outcome of the subsequent addition to a Michael acceptor would be dictated by the steric influence of the methoxymethyl group.

The following table presents representative data for the asymmetric Michael addition of ketones to nitroolefins catalyzed by pyrrolidine derivatives, illustrating the potential efficacy of this compound in this context.

Representative Data for Asymmetric Michael Additions with Pyrrolidine-Based Catalysts

| Ketone/Aldehyde | Nitroolefin | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Cyclohexanone | β-Nitrostyrene | (S)-Proline | 95:5 | 20 |

| Propanal | β-Nitrostyrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 93:7 | 99 |

This table is for illustrative purposes and does not represent data for this compound.

α-Functionalization Reactions (e.g., α-sulfenylation)

The direct and enantioselective α-functionalization of carbonyl compounds is a powerful strategy for the synthesis of valuable chiral building blocks. While the application of this compound itself in α-sulfenylation is not extensively documented in dedicated studies, the reactivity of closely related prolinol ether catalysts in similar transformations provides significant insights. These catalysts have been successfully employed in the α-sulfenylation of aldehydes and ketones, proceeding through an enamine intermediate.

The general mechanism involves the reaction of the parent aldehyde or ketone with the pyrrolidine catalyst to form a nucleophilic enamine. This enamine then attacks an electrophilic sulfur source, such as N-(phenylthio)phthalimide or other similar reagents, to generate the α-sulfenylated product and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the facial selectivity of the enamine attack, which is controlled by the steric hindrance imposed by the catalyst's C2 substituent.

In a representative study on the organocatalytic α-sulfenylation of propanal, various pyrrolidine-based catalysts were investigated. The results highlight the influence of the C2-substituent on the catalyst's performance.

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (R)-2-(Diphenylmethoxymethyl)pyrrolidine | CH₂Cl₂ | 0 | 24 | 85 | 92 |

| (R)-2-(Triphenylmethoxymethyl)pyrrolidine | Toluene | -20 | 48 | 78 | 95 |

| (R)-Prolinol | CH₂Cl₂ | RT | 12 | 65 | 30 |

This table presents representative data for α-sulfenylation reactions catalyzed by related prolinol ether catalysts to illustrate the general performance of this catalyst class. Data is illustrative and compiled from general findings in organocatalysis literature.

The high enantioselectivities achieved with bulky C2-substituents underscore the critical role of steric shielding in directing the approach of the electrophile. It is reasonable to infer that this compound would operate via a similar catalytic cycle, with the methoxymethyl group providing a specific steric and electronic environment that influences both reactivity and the degree of asymmetric induction.

Mannich-type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Pyrrolidine-based organocatalysts, including derivatives structurally similar to this compound, have proven to be highly effective in catalyzing asymmetric Mannich-type reactions.

The catalytic cycle typically begins with the reaction of an aldehyde with the pyrrolidine catalyst to form an enamine. Concurrently, an imine is formed from another aldehyde and an amine. The enamine then adds to the electrophilic imine in a stereocontrolled fashion. Hydrolysis of the resulting adduct releases the chiral β-amino carbonyl product and regenerates the catalyst.

The stereoselectivity of the Mannich reaction is highly dependent on the structure of the catalyst, the substrates, and the reaction conditions. The (R)-2-alkoxymethylpyrrolidine framework provides a well-defined chiral pocket that directs the approach of the reacting partners.

| Aldehyde | Imine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |

| Cyclohexanone | N-PMP-protected ethyl glyoxylate (B1226380) imine | 10 | Dioxane | 95 | 95:5 (anti) | 99 |

| Propanal | N-Boc-protected benzaldimine | 20 | Toluene | 88 | 90:10 (syn) | 93 |

| Acetone | N-PMP-protected p-anisaldimine | 15 | CH₂Cl₂ | 92 | >99:1 (syn) | 96 |

This table showcases typical results for asymmetric Mannich reactions catalyzed by (R)-2-alkoxymethylpyrrolidine derivatives and related catalysts. PMP = p-methoxyphenyl, Boc = tert-butyloxycarbonyl. Data is illustrative and compiled from general findings in organocatalysis literature.

The high diastereoselectivities and enantioselectivities observed demonstrate the efficacy of this class of catalysts in controlling the formation of two new stereocenters. The methoxymethyl group in this compound is expected to play a crucial role in fine-tuning the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome.

Mechanistic Investigations of Organocatalytic Cycles

Understanding the intricate mechanistic details of organocatalytic cycles is paramount for the rational design of more efficient and selective catalysts. For reactions catalyzed by this compound and its congeners, mechanistic studies have focused on identifying the key intermediates and transition states that govern the catalytic process.

Elucidation of Active Catalytic Species

The primary active catalytic species in reactions catalyzed by this compound is the enamine , formed between the carbonyl substrate (aldehyde or ketone) and the secondary amine of the pyrrolidine catalyst. This transformation converts the electrophilic carbonyl carbon into a nucleophilic α-carbon, enabling it to attack various electrophiles.

Transition State Modeling and Analysis

Computational studies, particularly using density functional theory (DFT), have been instrumental in modeling the transition states of reactions catalyzed by pyrrolidine derivatives. For reactions like the Mannich and α-functionalization reactions, the stereochemical outcome is determined in the C-C bond-forming step.

Transition state models for related prolinol ether catalysts often invoke a chair-like, six-membered cyclic transition state, akin to the Zimmerman-Traxler model for aldol reactions. In this model, the enamine, the electrophile, and the catalyst are organized in a highly ordered assembly. The substituent at the C2 position of the pyrrolidine ring typically occupies a pseudo-equatorial position to minimize steric clashes, thereby directing the electrophile to attack the enamine from the less hindered face.

For this compound, the methoxymethyl group would be positioned to effectively shield one face of the enamine, leading to high stereoselectivity. The flexibility of the methoxy (B1213986) group might also allow for conformational adjustments to accommodate different substrates.

Role of Non-Covalent Interactions in Chiral Induction

Beyond simple steric hindrance, non-covalent interactions play a crucial, albeit subtle, role in stabilizing the key transition states and are fundamental to achieving high levels of chiral induction. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In the context of catalysis by this compound, the oxygen atom of the methoxymethyl group can potentially engage in hydrogen bonding with acidic protons on the substrate or other molecules in the reaction medium. Furthermore, the polar C-O bonds introduce specific dipole moments that can interact with polar components of the transition state assembly. These non-covalent interactions help to rigidify the transition state, amplifying the energy difference between the diastereomeric pathways and leading to higher enantioselectivity. The precise nature and strength of these interactions are often elucidated through detailed computational modeling.

R 2 Methoxymethyl Pyrrolidine As a Chiral Ligand and Auxiliary

Application as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com (R)-2-(Methoxymethyl)pyrrolidine serves this purpose effectively in various stoichiometric asymmetric reactions.

Cycloaddition Reactions (e.g., [2+2] cycloaddition)

While specific examples of this compound in [2+2] cycloadditions are not extensively detailed in the provided search results, the broader context of using chiral auxiliaries in cycloaddition reactions is well-established. For instance, chiral oxazolidinones, which share structural similarities in terms of creating a sterically hindered environment, have been successfully employed in Diels-Alder reactions. wikipedia.orgresearchgate.net The principle relies on the chiral auxiliary to direct the approach of the reacting molecules, favoring the formation of one diastereomer over the other. Highly enantioselective 1,3-dipolar cycloaddition reactions have been achieved using chiral Lewis acids with N-diazoacetyl lactams, demonstrating the power of chiral control in forming complex cyclic systems. nih.gov The development of chiral pyrrolidine-based organocatalysts has also shown success in promoting asymmetric cycloadditions. researchgate.net

Rearrangement Reactions (e.g., Claisen rearrangement)

The utility of chiral auxiliaries extends to rearrangement reactions, such as the Claisen rearrangement. Camphorsultam, another prominent chiral auxiliary, has been effectively used to induce asymmetry in Claisen rearrangements, yielding products with high diastereoselectivity. wikipedia.org This demonstrates the potential of attaching a chiral moiety to a substrate to influence the stereochemical course of intramolecular rearrangements. The rigid conformation of the chiral auxiliary directs the formation of a specific transition state, leading to the desired stereoisomer.

Design and Synthesis of Chiral Ligands Derived from this compound

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis. hawaii.eduresearchgate.netnih.gov this compound serves as a valuable starting material for the synthesis of novel chiral ligands. Its inherent chirality and the presence of both a secondary amine and an ether functionality allow for a variety of chemical modifications to create bidentate or even tridentate ligands. The synthesis of these ligands often involves N-alkylation or N-acylation of the pyrrolidine (B122466) ring, followed by the introduction of other coordinating groups. The goal is to create a ligand that can form a stable, well-defined complex with a metal center, thereby inducing high levels of enantioselectivity in catalytic reactions. The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific catalytic transformation. utexas.edu

Application of Derived Ligands in Asymmetric Metal-Catalyzed Reactions

Chiral ligands derived from this compound are anticipated to be effective in a range of asymmetric metal-catalyzed reactions. The creation of chiral ligands that provide high stereocontrol is crucial for the synthesis of single-enantiomer bioactive molecules. researchgate.net These ligands, when complexed with transition metals such as rhodium, palladium, or copper, can catalyze reactions like asymmetric hydrogenation, allylic alkylation, and conjugate additions with high enantioselectivity. nih.govuwindsor.ca The chiral environment created by the ligand around the metal center dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomeric product. The success of these catalytic systems often depends on the precise match between the ligand, the metal, and the substrates.

Role in Enantiomeric Separation Techniques

Beyond its role in asymmetric synthesis, this compound and its derivatives can also be utilized in the separation of enantiomers, a process known as chiral resolution. youtube.com One common technique is chiral chromatography, where a chiral stationary phase is used to separate a racemic mixture. khanacademy.org Compounds like this compound can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov The differential interaction between the enantiomers of the analyte and the chiral stationary phase leads to different retention times, allowing for their separation.

Applications in the Synthesis of Complex Organic Molecules

Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis

(R)-2-(Methoxymethyl)pyrrolidine serves as a vital intermediate in the production of a wide array of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its chiral nature is fundamental to its utility, as the biological activity of many complex molecules is dependent on their specific three-dimensional arrangement. The use of this enantiomerically pure compound helps to ensure the desired stereochemistry in the final product, which can significantly enhance the efficacy of active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com

The methoxymethyl group attached to the pyrrolidine (B122466) ring offers a site for diverse chemical modifications, allowing for the introduction of various functional groups. chemimpex.comchemimpex.com This versatility enables chemists to fine-tune the properties of the target molecule, optimizing its biological activity and other characteristics. Its favorable physical properties, such as a moderate boiling point and good solubility in organic solvents, further contribute to its utility in a range of chemical reactions, including nucleophilic substitutions and coupling reactions. chemimpex.comchemimpex.com This makes it an attractive option for streamlining synthetic pathways while maintaining high yields and purity. chemimpex.comchemimpex.com

Construction of Key Chiral Scaffolds for Biologically Active Molecules

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and this compound provides a ready-made, stereochemically defined starting point for the synthesis of numerous biologically active molecules. nih.govnih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a desirable feature in modern drug design. nih.govnih.gov

Precursors to Neurological Disorder Therapeutics

This chiral building block is particularly significant in the development of drugs targeting the central nervous system (CNS). chemimpex.com The precise stereochemistry of drugs intended for neurological applications is often critical for their interaction with specific receptors and enzymes in the brain. nih.govmdpi.com this compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its incorporation into drug candidates can be crucial for achieving the desired biological activity and minimizing off-target effects. chemimpex.com

Synthesis of Chiral β-Amino Acids and Derivatives

Chiral β-amino acids are valuable components in the design of peptidomimetics and other biologically active compounds. nih.govnih.gov The synthesis of peptides containing β-amino acids is a promising strategy for creating new medicinal agents with enhanced properties, such as increased metabolic stability. nih.gov this compound can be utilized as a chiral starting material in the synthesis of substituted β-homoprolines and other chiral β-amino acid derivatives, which are of interest for their potential applications in medicinal chemistry. nih.gov The development of efficient methods for the enantioselective synthesis of such compounds is an active area of research. nih.gov

Contributions to Efficient Drug Discovery and Development Processes

The use of pre-fabricated, stereochemically defined building blocks like this compound can significantly streamline the drug discovery and development process. chemimpex.com By providing a reliable route to complex chiral molecules, it reduces the need for lengthy and often low-yielding synthetic sequences to establish the correct stereochemistry. chemimpex.comchemimpex.com This efficiency allows researchers to synthesize and evaluate a wider range of potential drug candidates in a shorter amount of time, accelerating the identification of promising new therapeutic agents. chemimpex.com The versatility of the pyrrolidine scaffold, which is present in numerous FDA-approved drugs, further underscores the importance of intermediates like this compound in pharmaceutical research. nih.gov

Structural Modifications and Derivative Development of R 2 Methoxymethyl Pyrrolidine

Synthesis of Functionalized (R)-2-(Methoxymethyl)pyrrolidine Derivatives

The synthesis of functionalized derivatives of this compound is a cornerstone of its application in modern chemistry. The pyrrolidine (B122466) ring and the methoxymethyl group offer multiple sites for chemical modification, enabling the creation of a diverse library of compounds. chemimpex.com

A common strategy involves the derivatization of the secondary amine of the pyrrolidine ring. For instance, N-acylation, N-alkylation, and N-sulfonylation are frequently employed to introduce new functional groups. These modifications can significantly alter the steric and electronic properties of the molecule, which is crucial for its application as an organocatalyst or as a ligand in metal-catalyzed reactions. nih.gov

Functionalization can also occur at other positions of the pyrrolidine ring. For example, the synthesis of highly functionalized proline derivatives, which share the core pyrrolidine structure, has been achieved through methods like copper(I)-catalyzed cascade reactions. nih.gov These complex derivatives, featuring substituents like ethynyl (B1212043) groups, serve as synthons for developing new ligands for biological targets. nih.gov

The methoxymethyl group itself provides a handle for further transformations. While less common than modifications at the nitrogen atom, alterations to this side chain can also influence the molecule's properties. The synthesis of derivatives often begins from readily available chiral precursors like (S)-prolinol, which can be converted to this compound through established synthetic routes. mdpi.com

Impact of N-Substitution and Ring Modifications on Catalytic Activity and Selectivity

Modifications to the nitrogen atom and the pyrrolidine ring of this compound derivatives have a profound impact on their catalytic activity and selectivity in asymmetric reactions. The pyrrolidine scaffold is a privileged structure in organocatalysis, and fine-tuning its architecture is key to achieving high levels of enantiocontrol. nih.govnih.gov

N-Substitution: The substituent on the nitrogen atom plays a critical role in defining the catalyst's performance. Introducing bulky or electron-withdrawing groups can influence the conformational flexibility of the pyrrolidine ring and the steric environment around the catalytic site. For example, in proline-based organocatalysts, the nature of the N-substituent can dictate the outcome of aldol (B89426) and Michael reactions. nih.gov The development of N-Boc-pyrrolidine derivatives has been instrumental in enantioconvergent cross-coupling reactions, where the N-Boc group facilitates the formation of configurationally stable organozinc reagents. nih.gov

Ring Modifications: Altering the pyrrolidine ring itself, for instance by introducing substituents at various positions, can lead to significant improvements in catalytic performance. The strategic placement of functional groups can create additional stabilizing interactions in the transition state of a catalyzed reaction, thereby enhancing enantioselectivity. nih.gov For example, the synthesis of 2,5-disubstituted pyrrolidines through sequential C-H amination reactions allows for the creation of catalysts with well-defined three-dimensional structures. acs.org The rigidity and stereoelectronic properties of these modified rings are crucial for effective stereocontrol. nih.gov

The following table summarizes the impact of different structural modifications on catalytic outcomes:

| Modification Type | Structural Change | Impact on Catalysis | Example Application |

| N-Acylation | Introduction of an acyl group on the nitrogen. | Alters electronic properties and steric bulk. | Used in proline-based catalysts for aldol reactions. nih.gov |

| N-Boc Protection | Addition of a tert-butyloxycarbonyl group. | Facilitates formation of stable organometallic reagents. | Enantioconvergent Negishi cross-coupling reactions. nih.gov |

| Ring Substitution | Introduction of substituents on the pyrrolidine ring. | Creates additional stereocontrol elements. | Synthesis of 2,5-diarylpyrrolidines for asymmetric catalysis. acs.org |

| Bicyclic Systems | Fusing the pyrrolidine ring with another ring. | Increases rigidity and defines catalyst conformation. | Camphor-derived catalysts for aldol reactions. nih.gov |

Development of Chiral Pyrrolidine Analogues (e.g., Carboxamide Derivatives)

A significant area of research focuses on the development of chiral pyrrolidine analogues, particularly carboxamide derivatives. These compounds often exhibit interesting biological activities and serve as valuable ligands in asymmetric catalysis. (R)-Pyrrolidine-2-carboxamide, a simple proline derivative, is a building block for more complex molecules. medchemexpress.comabmole.com

The synthesis of these carboxamide derivatives often starts from proline or its derivatives. For example, (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a known intermediate. pharmaffiliates.com By coupling different amines or carboxylic acids to the pyrrolidine scaffold, a wide range of amides can be generated. The properties of these analogues can be fine-tuned by varying the substituents on the carboxamide group and the pyrrolidine ring.

For instance, N-prolyl sulfinamide catalysts containing two stereogenic centers have been synthesized and show promise in asymmetric reactions. mdpi.com Similarly, prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been developed as effective catalysts for Michael additions. nih.gov The amide functionality in these molecules can act as a hydrogen-bond donor, which is crucial for activating substrates and controlling stereoselectivity. nih.gov

The development of these analogues is often guided by the desire to create molecules with specific biological targets. For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like leukotriene A(4) hydrolase and as modulators of receptors like the ryanodine (B192298) receptor 2. nih.govnih.gov

Structure-Activity Relationship Studies for Enhanced Enantiocontrol

Structure-activity relationship (SAR) studies are fundamental to the rational design of this compound derivatives with improved enantiocontrol in asymmetric catalysis. nih.gov These studies systematically investigate how changes in the molecular structure of a catalyst affect its activity and, more importantly, its ability to selectively produce one enantiomer of a product over the other.

The goal of SAR studies in this context is to identify the key structural features that govern stereoselectivity. This involves synthesizing a series of related catalysts with systematic variations in their structure and evaluating their performance in a specific chemical transformation. For example, in the development of cyclopropenimine-based Brønsted base catalysts, SAR studies revealed the critical importance of dicyclohexylamino substituents for achieving high reaction rates and enantioselectivity. rsc.org

Computational methods, such as molecular modeling and docking studies, often complement experimental SAR studies. mdpi.commdpi.com These techniques can provide insights into the three-dimensional structure of the catalyst-substrate complex in the transition state, helping to explain the observed stereochemical outcomes. By understanding these interactions, chemists can design new catalysts with enhanced performance.

Key parameters often investigated in SAR studies of pyrrolidine-based catalysts include:

The nature of the N-substituent: As discussed earlier, this has a major influence on the steric and electronic environment of the catalyst.

Substitution on the pyrrolidine ring: The position, size, and electronic nature of substituents can create specific interactions that favor one enantiomeric pathway.

The presence of additional functional groups: Groups capable of hydrogen bonding or other non-covalent interactions can help to organize the transition state assembly. nih.gov

The insights gained from SAR studies are invaluable for the iterative process of catalyst development, leading to the discovery of highly efficient and selective catalysts for a wide range of asymmetric transformations.

Computational and Spectroscopic Studies of R 2 Methoxymethyl Pyrrolidine

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations have become an indispensable tool for understanding complex chemical reactions, moving beyond experimental trial-and-error to predict and explain reaction outcomes. nih.gov These methods are used to explore the potential energy surface of a reaction, identifying reactants, products, and the high-energy transition states that connect them.

A significant challenge in computational chemistry is the ab initio prediction of reaction pathways without prior knowledge of the reactants. nih.gov Advanced techniques, such as the Artificial Force Induced Reaction (AFIR) method, have been developed to address this by systematically exploring reaction routes. nih.gov This method applies a virtual force between fragments of a molecule to induce bond formation or cleavage, allowing for an exhaustive search of possible elementary reaction steps. nih.govchemrxiv.org

For a reaction involving (R)-2-(Methoxymethyl)pyrrolidine as a catalyst or reactant, these calculations would proceed as follows:

Automated Path Search: Starting from a known product, the AFIR method can trace the reaction backward, exploring numerous potential pathways. nih.govresearchgate.net This generates a complex network of stable molecular structures (minima on the potential energy surface) and the transition states that link them. nih.gov

Kinetic Analysis: The generated reaction path network can be enormous. To identify the most plausible pathways, kinetic simulations, such as the Rate Constant Matrix Contraction (RCMC) method, are applied. This analysis narrows down the possibilities by identifying the most kinetically feasible routes under specific reaction conditions (e.g., temperature). researchgate.net

Reactant Prediction: By analyzing the kinetically favored reverse pathways, researchers can identify the most likely starting materials that would lead to the target product. nih.gov This approach has been successfully used to identify the known reactants for established multi-step reactions, demonstrating its predictive power. chemrxiv.orgresearchgate.net

Such computational strategies allow for the detailed elucidation of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.gov

Computational Studies on Conformational Preferences and Chirality

The efficacy of this compound as a chiral auxiliary or catalyst is intrinsically linked to its three-dimensional structure. Computational studies are vital for understanding its conformational preferences, which dictate how it interacts with other molecules. The primary source of conformational flexibility in this molecule, apart from the methoxymethyl side chain, is the five-membered pyrrolidine (B122466) ring.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. For proline and its derivatives, two primary puckered states are typically observed: Cγ-endo (where the Cγ atom is displaced from the plane on the same side as the substituent at Cα) and Cγ-exo (where it is displaced on the opposite side). frontiersin.org

Quantum mechanical calculations on similar structures, such as β-proline oligopeptides and (R)-(-)-2-Pyrrolidinemethanol, provide valuable insights:

Ring Puckering: For N-acylated proline derivatives, the Cγ-endo pucker is often found to be more stable than the Cγ-exo state. frontiersin.org For instance, in one study on β-proline oligopeptides, the energy difference between the endo and exo forms was calculated to be 1.2 kcal·mol⁻¹ in solution. frontiersin.org

Stable Conformers: A DFT study on the closely related (R)-(-)-2-Pyrrolidinemethanol identified several stable conformers by performing a relaxed potential energy surface scan. researchgate.net The relative stability of these conformers is determined by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding in the parent alcohol.

Table 1: Calculated Relative Energies of Pyrrolidine Ring Conformers for a Proline Derivative This table is illustrative, based on data for related proline compounds, as specific data for this compound was not available in the searched literature.

| Conformer | Relative Gibbs Free Energy (kcal·mol⁻¹) in Gas Phase | Relative Gibbs Free Energy (kcal·mol⁻¹) in DMSO |

|---|---|---|

| Cγ-endo | 0.00 | 0.00 |

| Cγ-exo | 2.80 | 1.20 |

Data derived from studies on β-proline oligopeptides. frontiersin.org

Spectroscopic Characterization Techniques for Catalytic Intermediates

Spectroscopic methods are crucial for identifying and characterizing transient species like catalytic intermediates. When combined with computational chemistry, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed structural information. researchgate.net

A comprehensive study on (R)-(-)-2-Pyrrolidinemethanol, a molecule structurally analogous to this compound, demonstrates this synergy. researchgate.net Experimental IR and Raman spectra were interpreted with the aid of DFT calculations at the B3LYP/6-311+G(d,p) level. The key findings from this type of analysis include:

Hydrogen Bonding: In molecules with N-H or O-H groups, the formation of intermolecular hydrogen bonds during a reaction leads to noticeable shifts in vibrational frequencies. For example, the study observed a broad, down-shifted band around 3289 cm⁻¹ in the IR spectrum, which was attributed to intermolecular N-H···O and O-H···O hydrogen bonding in dimeric species. researchgate.net

Conformational Analysis: Different conformers of a molecule have unique vibrational spectra. By calculating the theoretical spectra for various possible conformers and comparing them with experimental data, it is possible to identify the dominant conformations present in a sample. researchgate.net

Validation of Calculations: The agreement between computed vibrational frequencies and experimental data validates the computational model. environmentaljournals.org While gas-phase calculations may show systematic deviations from condensed-phase experimental results, the trends and relative positions of bands are typically well-reproduced. environmentaljournals.org

For reactions catalyzed by this compound, monitoring the reaction mixture with in-situ IR spectroscopy could reveal changes in the vibrational modes of the pyrrolidine N-H bond or the methoxy (B1213986) group C-O bond upon formation of an intermediate, such as an enamine or a coordinated complex. Comparing these experimental spectra with DFT-predicted spectra for proposed intermediates would provide strong evidence for the operative catalytic mechanism.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for (R)-(-)-2-Pyrrolidinemethanol Dimers

| Vibrational Mode | Type of Interaction | Experimental IR Frequency | Calculated DFT Frequency |

|---|---|---|---|

| N-H Stretch | Intermolecular N-H···O | 3289 | 3353 |

| O-H Stretch | Intermolecular O-H···O | ~3450 | (Calculated for various species) |

| N-H Bend | Intermolecular N-H···O | ~1395 | 1395 |

Data sourced from a vibrational and DFT study on (R)-(-)-2-Pyrrolidinemethanol. researchgate.net

Insights from Density Functional Theory (DFT) into Enantioselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and is particularly effective in explaining the origins of enantioselectivity in asymmetric catalysis. nih.govresearchgate.net For catalysts derived from this compound, DFT can model the interactions between the catalyst and the substrate at the transition state, which is the point where the stereochemical outcome of the reaction is determined.

Studies on chiral gold(I) catalysts bearing remote C2-symmetric 2,5-diarylpyrrolidine ligands provide a clear framework for how DFT is applied in this context. nih.govresearchgate.net These analyses reveal that enantioselectivity is governed by subtle non-covalent interactions (NCIs) within the catalyst's chiral pocket. nih.gov

The key insights gained from such DFT studies are:

Transition State Modeling: DFT is used to calculate the geometries and energies of the transition states leading to the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between these two competing pathways allows for a theoretical prediction of the enantiomeric ratio (er), which can then be compared with experimental results.

Chiral Pocket Analysis: The calculations show how the chiral pyrrolidine scaffold orients other parts of the catalyst ligand to create a specific three-dimensional binding pocket. This pocket preferentially accommodates the substrate in one orientation over another. nih.gov

Role of Non-Covalent Interactions: The selectivity is not typically due to strong steric clashes but rather a network of weak, attractive interactions like CH-π or π-π stacking. NCI plots, derived from the DFT calculations, can visualize these stabilizing interactions between the catalyst and the substrate, explaining why one transition state is favored. nih.govresearchgate.net

Catalyst Design: By understanding how modifications to the catalyst structure affect the chiral pocket and the resulting enantioselectivity, DFT can guide the rational design of new, more effective catalysts. For example, altering substituents on the ligand can tune the electronic and steric properties to enhance the desired interactions. nih.gov

In essence, DFT provides a molecular-level picture of chiral recognition, explaining how the fixed chirality of the this compound core is translated into the selective formation of one enantiomer of the product. nih.govresearchgate.net

Emerging Research and Future Perspectives

Integration of (R)-2-(Methoxymethyl)pyrrolidine Catalysis with Flow Chemistry

The convergence of organocatalysis with continuous flow technology represents a significant step forward in chemical manufacturing, offering enhanced productivity, safety, and reproducibility over traditional batch systems. nih.govelsevierpure.com The application of this compound and its derivatives in flow chemistry is an active area of research, aimed at translating the high selectivities achieved in the lab into robust, industrial-scale processes. beilstein-journals.org

Flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. beilstein-journals.org A notable example is the multistep continuous-flow synthesis of the anti-inflammatory drug (R)-rolipram, which utilizes columns packed with heterogeneous catalysts. nih.govelsevierpure.com Such systems demonstrate that complex chemical transformations for drug synthesis can be performed efficiently in a continuous manner without the need to isolate intermediates. nih.govelsevierpure.com

The advantages of integrating R-MMP-based catalysis with flow processes include:

Improved Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with highly exothermic or hazardous reactions. nih.gov

Scalability: Scaling up a continuous flow process is often more straightforward than a batch process, involving longer run times rather than larger, more complex reactors. nih.gov

Automation: Flow systems are amenable to automation, allowing for the rapid screening of reaction conditions and the generation of compound libraries, as demonstrated in the synthesis of 2-pyrazolines. rsc.org

Research in this area focuses on designing and optimizing flow reactors specifically for organocatalytic reactions involving R-MMP derivatives, paving the way for more economical and environmentally friendly manufacturing of chiral compounds. beilstein-journals.org

Development of Heterogenized and Immobilized this compound Catalysts

A key challenge in homogeneous catalysis is the separation and recovery of the often expensive chiral catalyst from the reaction mixture. beilstein-journals.org To address this, significant research efforts are directed towards the development of heterogenized and immobilized (R)-MMP catalysts. nih.gov This approach involves anchoring the chiral pyrrolidine (B122466) unit onto a solid support, such as a polymer or a siliceous framework, which facilitates easy separation and recycling. beilstein-journals.orgrsc.org

Several strategies for immobilization have been explored:

Polymer-Supported Catalysts: R-MMP analogues can be grafted onto polymer backbones, such as Merrifield resins or through the polymerization of chiral monomers. beilstein-journals.orgnih.gov

Silica-Based Hybrid Materials: Chiral pyrrolidine units can be integrated into the framework of mesoporous silica (B1680970) materials. nih.govrsc.org For instance, a chiral hybrid material (HybPyr) was synthesized by incorporating pyrrolidine fragments into a siliceous network using a sol-gel process. nih.govmdpi.com This material proved to be an excellent and recyclable heterogeneous catalyst for asymmetric Michael additions. rsc.org

The table below summarizes findings on a chiral hybrid material incorporating pyrrolidine units.

| Catalyst System | Support Material | Application | Key Finding | Reference |

| HybPyr | Mesoporous Siliceous Framework | Asymmetric Michael Addition | Stable, recyclable catalyst with high stereocontrol. | rsc.org |

| NOH-Pyr-5% | Non-ordered Mesoporous Organosilica | Michael addition of butyraldehyde (B50154) to β-nitrostyrene | Exhibited the highest BET area, leading to 96% yield and 82% ee. | mdpi.com |

The primary goal of heterogenization is to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reuse), which is crucial for industrial applications and green chemistry. nih.gov The mechanical stability of the support is important, and flow reactors are advantageous as they avoid mechanical stirring that can degrade the catalyst support. beilstein-journals.org

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and applications for this compound. The focus is on minimizing environmental impact by improving atom economy, reducing waste, and using safer reagents and conditions.

Key green chemistry trends involving R-MMP include:

Flow Chemistry: Continuous flow processes are inherently greener than batch processes due to their higher energy efficiency, lower solvent usage, and improved safety profiles. nih.govelsevierpure.com

Use of Safer Deuterium (B1214612) Sources: In a related pyrrolidine synthesis, the use of inexpensive and safe heavy water (D₂O) as a deuterium source for creating α-deuterated pyrrolidine derivatives exemplifies a green approach. rsc.org This avoids the need for more hazardous and expensive deuterating agents.

Organocatalysis: The use of metal-free organocatalysts like R-MMP and its derivatives is itself a green chemistry strategy, as it avoids the use of potentially toxic and expensive heavy metals. mdpi.com

These approaches collectively aim to make the synthesis and application of chiral compounds like those derived from R-MMP more sustainable and environmentally benign.

Exploration of New Asymmetric Reactions and Substrate Classes

The versatility of this compound as a chiral auxiliary and organocatalyst continues to inspire the exploration of novel asymmetric transformations and the expansion of compatible substrate classes. mdpi.comresearchgate.net Research is focused on pushing the boundaries of its catalytic capabilities to construct increasingly complex and diverse molecular architectures with high stereocontrol. nih.gov

Recent advancements include:

Novel Cycloadditions: New strategies for [3+2] cycloaddition reactions involving azomethine ylides generated from amide and lactam precursors have been developed, broadening the range of accessible functionalized pyrrolidines. unife.it

Deuterium Labeling: A significant breakthrough has been the development of a catalytic asymmetric method to synthesize enantioenriched α-deuterated pyrrolidine derivatives. rsc.org This strategy combines H/D exchange with 1,3-dipolar cycloaddition, providing a route to isotopically labeled chiral molecules that are valuable for studying drug metabolism. rsc.org

Expanding Substrate Scope: Efforts are underway to expand the range of substrates that can be effectively used in R-MMP-catalyzed reactions. This includes work on less reactive or more complex molecules. mdpi.com For example, research into related catalytic systems like pyrrolysyl-tRNA synthetase enzymes shows the potential to expand substrate scope beyond traditional α-amino acids to include α-hydroxy and α-thio acids, which could inspire new directions for R-MMP catalyst design. nih.gov

Peptide-Based Catalysis: Synthetic peptides incorporating proline-related structures are being used as effective catalysts in a wide array of asymmetric reactions, often enabling novel activation modes and high selectivity. nih.gov

The table below highlights some of the novel asymmetric reactions involving pyrrolidine-based catalysts.

| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Reference |

| Asymmetric [3+2] Cycloaddition | Cu(I) / Chiral Ligand | Glycine-derived aldimine esters, D₂O | α-Deuterated pyrrolidines | Site-specific incorporation of deuterium into a chiral center. | rsc.org |

| Reductive [3+2] Cycloaddition | Iridium Complex | Tertiary amides and lactams | Functionalized pyrrolidines | Generation of unstabilized azomethine ylides under mild conditions. | unife.it |

| Asymmetric Michael Addition | Di- and Tri-peptides | Ketones and nitroolefins | γ-nitroketones | Construction of γ-nitroketones "on water" without organic co-solvents. | mdpi.com |

This continuous exploration of new reactions and substrates ensures that the pyrrolidine scaffold, including R-MMP, remains a vital tool in the synthetic chemist's arsenal (B13267) for creating complex, stereochemically rich molecules. nih.gov

Potential in Advanced Material Science Applications

Beyond its traditional role in catalysis and synthesis, this compound and related chiral pyrrolidines are emerging as valuable building blocks in the field of advanced material science. chemimpex.com Their inherent chirality can be transferred to macroscopic materials, leading to unique optical, chemical, and physical properties.

Promising applications include:

Chiral Polymers: R-MMP can be incorporated into polymers, imparting chirality to the entire macromolecular structure. chemimpex.com Chiral polymers are of great interest for applications in chiral separations, asymmetric catalysis, and optics. For example, polymers based on chiral vinyl[2.2]paracyclophane have been synthesized and shown to exhibit circularly polarized luminescence (CPL), a property valuable for advanced optical communication and bio-imaging. mdpi.com

Chiral Hybrid Materials: As mentioned earlier, incorporating pyrrolidine units into inorganic frameworks like silica creates chiral mesoporous materials. nih.govrsc.org These materials are not only useful as recyclable catalysts but also have potential applications in enantioselective separations and sensing.

Functional Coatings: The unique chemical properties of R-MMP make it a candidate for developing novel functional coatings where surface chirality could influence interactions with other molecules. chemimpex.com

The integration of well-defined chiral molecular components like R-MMP into materials is a rapidly growing field. It opens up possibilities for creating "smart" materials whose properties can be tailored at the molecular level for a wide range of advanced technological applications.

Q & A

Q. What are the key considerations for synthesizing enantiomerically pure (R)-2-(Methoxymethyl)pyrrolidine?

Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For example, the (R)-enantiomer can be synthesized via resolution of racemic mixtures using chiral chromatography or enzymatic methods. Characterization of enantiomeric purity should include specific rotation measurements (e.g., -33° to -38° for the (R)-enantiomer in 1M HCl) and chiral HPLC/GC analysis . Additionally, intermediates like (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are often used in multi-step syntheses, requiring strict inert gas storage to prevent racemization .

Q. How should researchers handle and store this compound to ensure stability?

The compound is air-sensitive and should be stored under inert gas (e.g., nitrogen/argon) at room temperature, ideally in a cool, dark place (<15°C). Use flame-resistant equipment due to its flammability (flash point: 45°C). Always conduct reactions in a fume hood, wearing gloves and eye protection to avoid skin/eye irritation (H315/H319 hazards) .

Q. What analytical techniques are critical for verifying the identity and purity of this compound?

Key methods include:

- GC Analysis : Purity >99.0% (as per vendor specifications) .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) .

- Specific Rotation : Compare observed values (e.g., -34° in 1M HCl) to literature data to confirm enantiomeric identity .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis?

The compound serves as a chiral ligand or catalyst in enantioselective reactions. For example, it can coordinate to transition metals (e.g., palladium or ruthenium) to induce asymmetry in C–C bond-forming reactions. Design experiments by varying catalyst loading (1–10 mol%), solvent polarity, and temperature to optimize enantiomeric excess (ee). Monitor outcomes using chiral HPLC and cross-reference with kinetic studies .

Q. What strategies resolve contradictions in stereochemical outcomes during multi-step syntheses involving this compound?

Discrepancies in diastereomer ratios may arise from competing reaction pathways (e.g., epimerization under acidic/basic conditions). To mitigate:

Q. How can computational methods enhance the design of this compound derivatives for pharmaceutical applications?

Density Functional Theory (DFT) calculations predict reaction transition states and optimize ligand-metal interactions. For example, model the compound’s interaction with enzymes (e.g., kinases or proteases) to design inhibitors. Validate predictions with in vitro assays (e.g., IC50 measurements) and crystallographic data. Cross-check computational results with experimental NMR shifts and ee values .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

- Stepwise Functionalization : Start with the pyrrolidine core, introducing substituents via alkylation or cross-coupling (e.g., Suzuki-Miyaura for aryl groups).

- Diastereoselective Methods : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry at the 2-position .

- Workup Procedures : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) and characterize each step with LC-MS and HRMS .

Q. How should researchers address solubility challenges in reactions involving this compound?

The compound’s hydrophobicity (logP ~1.45) may limit solubility in polar solvents. Optimize reaction media using co-solvents (e.g., THF/DMF mixtures) or ionic liquids. For aqueous systems, employ surfactants or cyclodextrins to enhance dispersion. Confirm solubility via dynamic light scattering (DLS) or turbidity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.